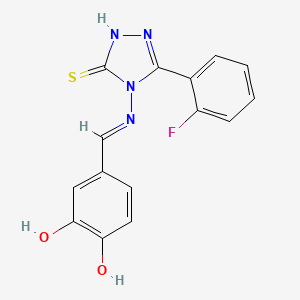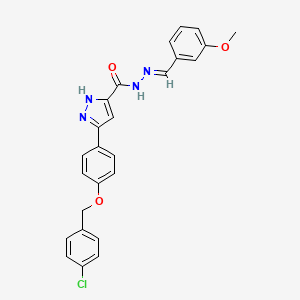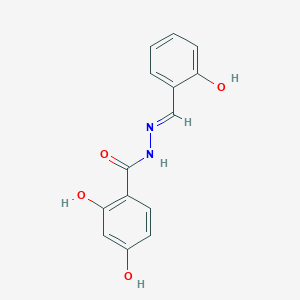
2,4-Dihydroxy-N'-(2-hydroxybenzylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide is an organic compound with the molecular formula C14H12N2O4 and a molecular weight of 272.263 g/mol . This compound is part of the hydrazide-hydrazone family, known for their diverse biological activities and applications in various fields of research .
Métodos De Preparación
The synthesis of 2,4-Dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzohydrazide and 2-hydroxybenzaldehyde . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The product is then purified by recrystallization from ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
2,4-Dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
2,4-Dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4-Dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide involves its interaction with biological macromolecules. The compound can form stable complexes with metal ions, which can then interact with enzymes and proteins, inhibiting their activity . This interaction can lead to the disruption of cellular processes in microorganisms and cancer cells, contributing to its antimicrobial and anticancer properties .
Comparación Con Compuestos Similares
2,4-Dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide is unique due to its specific structural features and biological activities. Similar compounds include:
2,4-Dihydroxy-N’-(4-methoxybenzylidene)benzohydrazide: This compound has a methoxy group instead of a hydroxyl group, which can alter its reactivity and biological activity.
2,4-Dihydroxy-N’-(3-hydroxybenzylidene)benzohydrazide:
These similar compounds highlight the importance of structural variations in determining the properties and applications of hydrazide-hydrazones.
Propiedades
Número CAS |
405224-93-3 |
|---|---|
Fórmula molecular |
C14H12N2O4 |
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
2,4-dihydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H12N2O4/c17-10-5-6-11(13(19)7-10)14(20)16-15-8-9-3-1-2-4-12(9)18/h1-8,17-19H,(H,16,20)/b15-8+ |
Clave InChI |
OIBNRMWHMHYUDP-OVCLIPMQSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)O)O)O |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=C(C=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](3-fluoro-4-methoxyphenyl)methanone](/img/structure/B12019631.png)
![(3Z)-5-bromo-1-hexyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12019634.png)
![2-(4-Methoxyphenyl)-5-((3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12019640.png)
![N-(3-hydroxyphenyl)-3-[(5E)-5-(3-{3-[(3-hydroxyphenyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12019645.png)
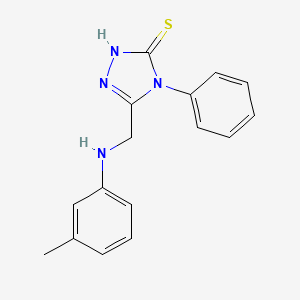
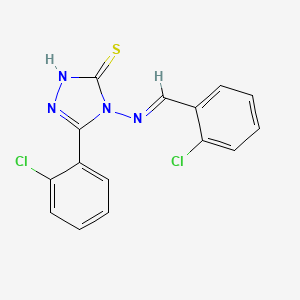
![[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] naphthalene-1-carboxylate](/img/structure/B12019672.png)
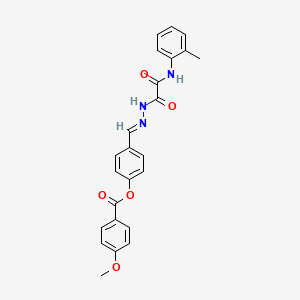

![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12019685.png)
![(5E)-2-(4-ethoxyphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12019692.png)
